1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:
Formation of the imidazo[2,1-f]purine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenylpropyl group: This can be achieved through alkylation reactions using reagents like phenylpropyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4,7,8-tetramethyl-1,10-phenanthroline: Another compound with multiple methyl groups and a similar core structure.
1,1,3,3-tetramethyl-1,3-(di-3-phenylpropyl)-disiloxane: Shares the phenylpropyl group but has a different core structure.
Uniqueness
1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific combination of functional groups and its imidazo[2,1-f]purine core. This gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H23N5O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4,6,7,8-tetramethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H23N5O2/c1-13-14(2)25-16-17(21-19(25)22(13)3)23(4)20(27)24(18(16)26)12-8-11-15-9-6-5-7-10-15/h5-7,9-10H,8,11-12H2,1-4H3 |
InChI Key |
AIVKBELAUPBECB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.